molecular formula C25H23NO5 B1510663 Fmoc-2-Methoxy-D-Phenylalanine CAS No. 170642-30-5

Fmoc-2-Methoxy-D-Phenylalanine

Cat. No. B1510663
CAS RN: 170642-30-5
M. Wt: 417.5 g/mol
InChI Key: CBCSNZJHURMDMO-JOCHJYFZSA-N
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Description

Fmoc-2-Methoxy-D-Phenylalanine is a derivative of D-Phenylalanine . It has a molecular formula of C25H23NO5 and a molecular weight of 417.46 . The IUPAC name for this compound is ®-2- ((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3- (2-methoxyphenyl)propanoic acid .


Synthesis Analysis

The synthesis of Fmoc-2-Methoxy-D-Phenylalanine involves multiple steps . One method involves the use of physical and thermal stimuli for solubilizing FmocF above the critical concentration to induce gel formation . Another method involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers .


Molecular Structure Analysis

The molecular structure of Fmoc-2-Methoxy-D-Phenylalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a phenylalanine group, and a methoxy group . The Fmoc group provides protection for the amino group during peptide synthesis .


Chemical Reactions Analysis

Fmoc-2-Methoxy-D-Phenylalanine can undergo various chemical reactions. For instance, it can form a hydrogel under certain conditions . The formation of this hydrogel involves the self-assembly of the Fmoc-2-Methoxy-D-Phenylalanine molecules .


Physical And Chemical Properties Analysis

Fmoc-2-Methoxy-D-Phenylalanine has a molecular weight of 417.45400 . Its exact mass is 417.15800 . The compound has a LogP value of 4.43400, indicating its lipophilicity .

Safety And Hazards

Fmoc-2-Methoxy-D-Phenylalanine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCSNZJHURMDMO-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745228
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-Methoxy-D-Phenylalanine

CAS RN

170642-30-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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